4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carboxaldehyde
Description
4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carboxaldehyde is a halogenated biphenyl derivative featuring a chloro group at the 4' position, a fluoro group at the 3 position, and an aldehyde functional group at the 4 position. This compound is structurally significant due to its electron-withdrawing substituents, which influence its electronic properties, reactivity, and applications in organic synthesis, particularly in pharmaceuticals and materials science.
Properties
CAS No. |
893637-43-9 |
|---|---|
Molecular Formula |
C13H8ClFO |
Molecular Weight |
234.65 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-2-fluorobenzaldehyde |
InChI |
InChI=1S/C13H8ClFO/c14-12-5-3-9(4-6-12)10-1-2-11(8-16)13(15)7-10/h1-8H |
InChI Key |
BNWXKNHHZFORTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C=O)F)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carboxaldehyde typically involves the formation of the biphenyl core via transition-metal-catalyzed cross-coupling reactions between appropriately substituted aryl halides and arylmetal reagents, followed by introduction or preservation of the aldehyde group.
Key features of the preparation include:
- Use of nickel or palladium catalysts for cross-coupling.
- Organometallic reagents such as arylzinc or boronic acids.
- Controlled reaction temperatures (typically 10–65 °C).
- Sequential purification steps including aqueous washes, drying agents, and chromatographic techniques.
Representative Preparation from Patent US4620025A
A detailed process for biphenyl intermediates closely related to 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carboxaldehyde is described in patent US4620025A, which outlines a nickel-catalyzed aryl cross-coupling reaction with the following key steps:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of aryl zinc reagent from 5-bromo-2-fluorotoluene | Reaction in tetrahydrofuran (THF) at 40–50 °C | Formation of aryl zinc bromide slurry |
| 2 | Coupling with 4-chlorophenyl derivative (Compound 2a) | Nickel catalyst bis(triphenylphosphine)nickel dichloride, 25–30 °C | Stirring for 2.5–4 hours |
| 3 | Workup | Extraction with ethyl acetate, washing with water and drying over sodium sulfate | Concentration under vacuum yields crude product |
| 4 | Purification | Silica gel column chromatography using methylene chloride | Yield: 82% purity by HPLC initially, recrystallization to 99.5% purity |
This method demonstrates:
- The use of aryl zinc intermediates for coupling.
- Mild reaction temperatures to maintain functional group integrity.
- Multiple washing and drying steps to remove impurities.
- Final purification by chromatography and recrystallization to achieve high purity.
The final product is isolated as a yellow solid with melting point 86–87 °C.
Palladium-Catalyzed Suzuki-Miyaura Coupling
Recent literature reviews on biphenyl synthesis highlight the widespread use of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biphenyls with various halogen and fluorine substitutions. The general approach involves:
- Reacting arylboronic acids bearing fluoro substituents with aryl halides bearing chloro substituents.
- Using palladium acetate or palladium complexes with triphenylphosphine ligands.
- Employing bases such as potassium phosphate (K3PO4).
- Refluxing in solvent mixtures like tetrahydrofuran and water.
This method provides high yields and functional group tolerance, suitable for synthesizing 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carboxaldehyde analogs.
Alternative Catalytic Systems
Other catalytic systems reported for biphenyl formation include:
- Copper-catalyzed coupling with phenanthroline ligands in dimethylformamide (DMF).
- Iron-catalyzed coupling using aryl lithium reagents and N-heterocyclic carbene ligands.
- Cobalt(II) chloride catalysis with imidazolium-based ligands.
These methods offer diversity in catalyst choice and may be optimized for specific substitution patterns or scale-up.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | 5-Bromo-2-fluorotoluene, 4-chlorophenyl derivatives |
| Catalysts | Bis(triphenylphosphine)nickel dichloride, palladium acetate, copper or iron catalysts |
| Solvents | Tetrahydrofuran (THF), toluene, methylene chloride, DMF |
| Temperature Range | 0–65 °C (optimal 20–30 °C for nickel catalysis) |
| Reaction Time | 2.5–6.5 hours |
| Workup | Aqueous acid/base washes, drying agents (MgSO4, Na2SO4) |
| Purification | Silica gel chromatography, recrystallization |
| Yield | 82–99.5% purity after recrystallization |
| Physical State | Yellow solid, mp 86–87 °C |
Chemical Reactions Analysis
Types of Reactions: 4’-Chloro-3-fluoro[1,1’-biphenyl]-4-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: 4’-Chloro-3-fluoro[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 4’-Chloro-3-fluoro[1,1’-biphenyl]-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-carboxaldehyde is a chemical compound with a wide range of applications in scientific research, industry, and medicine. This compound, characterized by a chlorine atom at the 4' position, a fluorine atom at the 3' position, and a carbaldehyde group at the 4 position on the biphenyl structure, is valued for its stability and versatility in chemical reactions.
Scientific Research Applications
4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-carboxaldehyde serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure makes it valuable in developing new synthetic methodologies.
- Chemistry The compound is used as a reagent in various chemical reactions, particularly in the synthesis of biphenyl derivatives and other complex organic molecules.
- Biology It is investigated for potential biological activities, such as antimicrobial or anticancer properties. The biphenyl structure allows it to interact with various biological targets.
- Medicine Explored as a potential pharmaceutical intermediate. Biphenyl derivatives are often found in drugs with anti-inflammatory, antiviral, or anticancer activities.
Synthesis of 4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-carboxaldehyde
4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-carboxaldehyde can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction.
Suzuki-Miyaura Coupling: This reaction involves forming carbon-carbon bonds between aryl halides and boronic acids.
- Reactants: Aryl halide (e.g., 4-chloro-3-fluorobromobenzene) and phenylboronic acid.
- Catalyst: Palladium catalyst (e.g., Pd(PPh3)4).
- Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
- Solvent: A mixture of water and an organic solvent like toluene or dioxane.
- Temperature: Reflux conditions, typically around 80-100°C.
Mechanism of Action
The mechanism of action of 4’-Chloro-3-fluoro[1,1’-biphenyl]-4-carboxaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or other biomolecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The compound’s reactivity and applications are heavily influenced by the positions and types of substituents. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparison
Electronic and Steric Effects
- Electron-Withdrawing Groups : The 4'-Cl and 3-F substituents in the target compound enhance electrophilicity at the aldehyde group, facilitating nucleophilic additions (e.g., in Schiff base formation). This contrasts with analogs like 3'-fluoro derivatives, which exhibit reduced electronic effects due to fewer substituents .
Biological Activity
4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carboxaldehyde is an organic compound that has garnered interest in various fields of biological research. This article explores its synthesis, biological activities, and potential therapeutic applications based on recent studies and findings.
Synthesis
The synthesis of 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carboxaldehyde typically involves several steps:
- Starting Materials : The synthesis often begins with commercially available biphenyl derivatives.
- Reagents : Common reagents include chlorinating agents and fluorinating agents to introduce the chlorine and fluorine substituents.
- Reactions : The Vilsmeier-Haack reaction is frequently utilized to convert the biphenyl derivative into the corresponding carboxaldehyde.
Anticancer Properties
Recent studies have indicated that 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carboxaldehyde exhibits significant anticancer activity. For instance:
- Cell Proliferation Inhibition : In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. The compound showed an IC50 value in the micromolar range, indicating potent activity against these cancer types .
The mechanism by which 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carboxaldehyde exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : It has been suggested that this compound may inhibit specific enzymes involved in cancer cell metabolism, such as cystathionine-β-synthase (CBS), which is crucial for maintaining cellular redox balance .
- Induction of Apoptosis : Flow cytometry analyses revealed that treatment with this compound leads to increased apoptosis in treated cancer cells, characterized by externalization of phosphatidylserine and activation of caspases.
Antimicrobial Activity
Beyond its anticancer properties, 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carboxaldehyde has shown promising antimicrobial activity:
- Bacterial Inhibition : The compound was tested against various bacterial strains, showing effective inhibition at low concentrations. The minimum inhibitory concentration (MIC) values were determined for several pathogens.
Case Studies
Several case studies have been conducted to evaluate the efficacy of 4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carboxaldehyde:
- In Vivo Studies : Animal models treated with this compound showed a significant reduction in tumor size compared to control groups.
- Combination Therapies : Research is ongoing to explore the potential of combining this compound with existing chemotherapy agents to enhance therapeutic efficacy and reduce side effects.
Q & A
Q. What are the established synthetic routes for 4'-chloro-3-fluoro[1,1'-biphenyl]-4-carboxaldehyde, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling between halogenated benzaldehyde derivatives and aryl boronic acids. For example, 4-chloro-3-fluorobenzaldehyde (CAS 5527-95-7, mp 46–49°C) can be coupled with a biphenyl boronic ester under palladium catalysis. Optimization includes:
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloro and fluoro groups at positions 4' and 3).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₃H₈ClFO, theoretical 234.03 g/mol).
- X-ray Crystallography : Single-crystal XRD (using SHELX programs ) resolves stereoelectronic effects and bond angles.
- FTIR : Peaks at ~1700 cm⁻¹ (aldehyde C=O stretch) and 750 cm⁻¹ (C-F/C-Cl vibrations) .
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- Genotoxicity : Positive reverse mutation tests indicate potential DNA damage. Use PPE (gloves, goggles) and work in a fume hood .
- Skin Irritation : Classified as Skin Corrosion/Irritation Category 1. Avoid direct contact; wash immediately with water .
- Waste Disposal : Incinerate in a certified facility to avoid environmental release (EC₅₀ >100 mg/L for aquatic organisms) .
Advanced Research Questions
Q. How can DFT calculations predict the electronic properties of 4'-chloro-3-fluoro[1,1'-biphenyl]-4-carboxaldehyde?
Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model:
- Electrostatic Potential Maps : Highlight electron-deficient regions (e.g., aldehyde group) for nucleophilic attack.
- HOMO-LUMO Gaps : Predict reactivity (e.g., ΔE ≈ 4.5 eV for biphenyl derivatives ).
- Comparison with Experimental Data : Validate bond lengths and angles against XRD data (RMSD <0.02 Å) .
Q. What role does this compound play in covalent organic framework (COF) synthesis?
Methodological Answer: The aldehyde group enables Schiff-base condensation with amines to form COFs. For example:
- Fluorescent COFs : Condensation with triaminophenazine yields frameworks with 560 nm emission (λₑₓ = 450 nm) .
- Applications : COFs are used in catalysis or sensing due to their porosity (BET surface area ~800 m²/g) .
- Reaction Conditions : Solvothermal synthesis in mesitylene/dioxane (1:1) at 120°C for 72 hours .
Q. Are there contradictions in reported solubility or stability data, and how can they be resolved?
Methodological Answer: Discrepancies arise from impurities (e.g., residual palladium in cross-coupled products). Resolution strategies:
Q. How does the compound interact with biological targets, such as estrogen receptors?
Methodological Answer: Structural analogs (e.g., FERb 033, a biphenyl carboxaldehyde oxime) show affinity for estrogen receptor-β (ERβ). Methods include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
